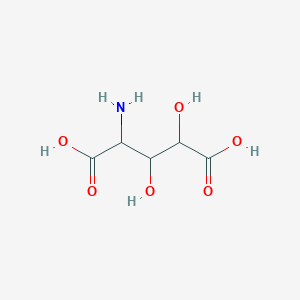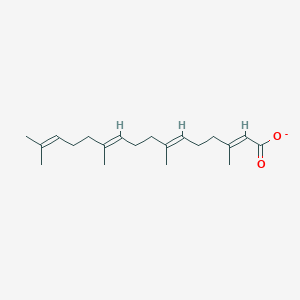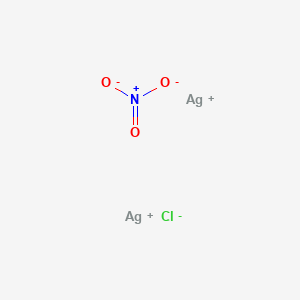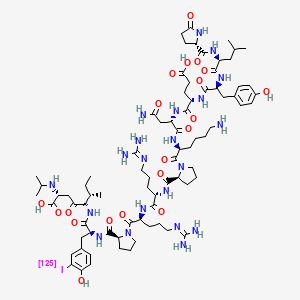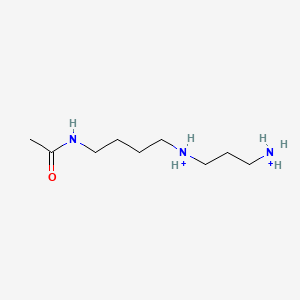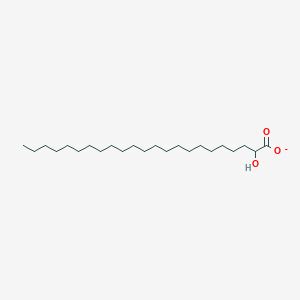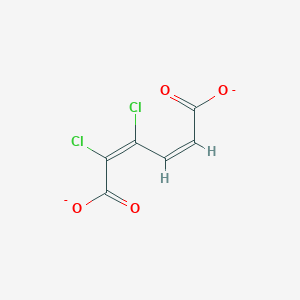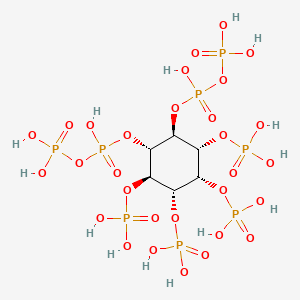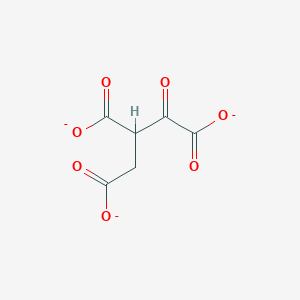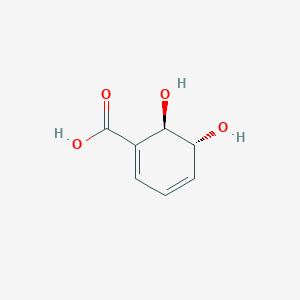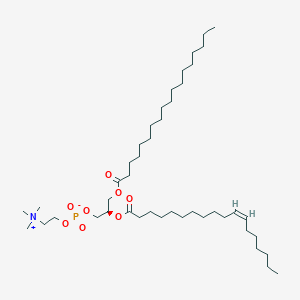
1-Stearoyl-2-vaccenoyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-octadecanoyl-2-[(11Z)-octadecenoyl]-sn-glycerophosphochlonine is a 1-octadecanoyl-2-octadecenoyl-sn-glycero-3-phosphocholine in which the acyl groups specified at positions 1 and 2 are octadecanoyl and (11Z)-octadecenoyl respectively. It derives from a cis-vaccenic acid.
Wissenschaftliche Forschungsanwendungen
Interactions with Ozone
1-Stearoyl-2-vaccenoyl-sn-glycero-3-phosphocholine, along with similar phosphocholines, has been studied for its interactions with ozone at the air-water interface. These studies utilized a Langmuir trough and showed that changes in surface pressure-area isotherms post-ozone exposure are indicative of reactions taking place. This research provides insights into the environmental interactions of such phosphocholines (Lai, Yang, & Finlayson‐Pitts, 1994).
Phase Behavior in Lipid Mixtures
The phase behavior of lipid mixtures containing 1-stearoyl-2-vaccenoyl-sn-glycero-3-phosphocholine has been a subject of interest. Studies using differential scanning calorimetry (DSC) and other techniques have been employed to understand the interactions and phase separations in these mixtures, especially with regards to their impact on membrane properties and biological systems (Dumaual, Jenski, & Stillwell, 2000).
Structural and Functional Studies
Investigations into the structure of lipid bilayers containing 1-stearoyl-2-vaccenoyl-sn-glycero-3-phosphocholine have been conducted. These studies, often utilizing neutron diffraction techniques, help to elucidate the structural properties of membranes, which are crucial for understanding the function of integral receptor proteins like rhodopsin (Mihailescu & Gawrisch, 2006).
Impact on Membrane Properties
Research on the effect of unsaturated lipid chains, including those from 1-stearoyl-2-vaccenoyl-sn-glycero-3-phosphocholine, on membrane dimensions, molecular order, and hydration has been conducted. This research is significant for understanding how the physical properties of membranes are influenced by the presence of different lipid species (Binder & Gawrisch, 2001).
Synthesis and Chemical Modifications
Studies have also focused on the synthesis of 1-stearoyl-2-vaccenoyl-sn-glycero-3-phosphocholine and its derivatives, exploring various chemical methods and modifications. These efforts contribute to the broader understanding of the chemical properties and potential applications of this compound (Baba et al., 1990).
Cognitive Functions and Potential Therapeutic Uses
Research into phospholipids like 1-stearoyl-2-vaccenoyl-sn-glycero-3-phosphocholine has included studies on their potential role in cognitive functions and as therapeutic agents for conditions like dementia (Yaguchi, Nagata, & Nishizaki, 2009).
Eigenschaften
Produktname |
1-Stearoyl-2-vaccenoyl-sn-glycero-3-phosphocholine |
|---|---|
Molekularformel |
C44H86NO8P |
Molekulargewicht |
788.1 g/mol |
IUPAC-Name |
[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h17,19,42H,6-16,18,20-41H2,1-5H3/b19-17-/t42-/m1/s1 |
InChI-Schlüssel |
AEAMHDRXCYEOCU-HTDYWKJCSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\CCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



